molecular formula C8H7BrINO2 B8299317 Methyl 4-bromo-2-iodophenylcarbamate

Methyl 4-bromo-2-iodophenylcarbamate

Cat. No. B8299317
M. Wt: 355.95 g/mol
InChI Key: OVTSHYPXQRTQHI-UHFFFAOYSA-N
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Patent
US06610685B2

Procedure details

133 g (0.591 mol) N-iodosuccinimide and 5.0 mL (8.60 g, 0.0573 mol) trifuoromethanesulfonic acid were added to a solution of 130.0 g (0.5651 mol) of (4-bromo-phenyl)-carbamic acid methyl ester in 660 mL acetonitrile. The mixture was stirred at room temperature for 18 h. The precipitate was collected by filtration washed with 160 mL ice-cold acetonitrile and dried to constant weight to yield 187.0 g (92%) of the title compound as white crystals melting at 129.4-130.0° C.
Quantity
133 g
Type
reactant
Reaction Step One
[Compound]
Name
trifuoromethanesulfonic acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1>C(#N)C>[CH3:9][O:10][C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=1[I:1]

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
trifuoromethanesulfonic acid
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
130 g
Type
reactant
Smiles
COC(NC1=CC=C(C=C1)Br)=O
Name
Quantity
660 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 160 mL ice-cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(NC1=C(C=C(C=C1)Br)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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